MFCD18314490
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-(3-fluoro-5-methoxycarbonylphenyl)phenol typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring with the desired substituents is synthesized through a series of reactions, including halogenation, nitration, and reduction.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Addition of the Methoxycarbonyl Group: The methoxycarbonyl group is added via esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenol group is oxidized to form quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted by other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Cyano-5-(3-fluoro-5-methoxycarbonylphenyl)phenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(3-fluoro-5-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The fluorine atom can enhance the compound’s binding affinity to its targets through halogen bonding. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
- 2-Cyano-5-(3-chloro-5-methoxycarbonylphenyl)phenol
- 2-Cyano-5-(3-bromo-5-methoxycarbonylphenyl)phenol
- 2-Cyano-5-(3-iodo-5-methoxycarbonylphenyl)phenol
Comparison:
- Uniqueness: The presence of the fluorine atom in 2-Cyano-5-(3-fluoro-5-methoxycarbonylphenyl)phenol makes it unique compared to its chloro, bromo, and iodo analogs. Fluorine atoms can significantly influence the compound’s reactivity, binding affinity, and overall stability.
- Reactivity: The fluorine-containing compound may exhibit different reactivity patterns in substitution and elimination reactions compared to its halogen analogs.
- Binding Affinity: The fluorine atom can enhance the compound’s binding affinity to biological targets through halogen bonding, making it potentially more effective in certain applications.
This detailed article provides a comprehensive overview of 2-Cyano-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-(4-cyano-3-hydroxyphenyl)-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-15(19)12-4-11(5-13(16)6-12)9-2-3-10(8-17)14(18)7-9/h2-7,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRRZWWUWLHTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684935 |
Source
|
Record name | Methyl 4'-cyano-5-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-83-0 |
Source
|
Record name | Methyl 4'-cyano-5-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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